Vincristine Meth-d3-iodide is a synthetic derivative of vincristine, a well-known alkaloid derived from the periwinkle plant, Catharanthus roseus. This compound is primarily classified as an antineoplastic agent, utilized in the treatment of various types of cancer, including leukemia and lymphomas. The addition of deuterium and iodine isotopes enhances its pharmacological properties and provides insights into its metabolic pathways.
Vincristine Meth-d3-iodide is synthesized from vincristine, which is extracted from the Catharanthus roseus plant. The classification of this compound falls under the category of microtubule inhibitors, which disrupt the normal function of microtubules during cell division, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
The synthesis of Vincristine Meth-d3-iodide involves several key steps:
The synthesis may utilize reagents such as deuterated solvents for NMR analysis and iodine sources for halogenation. The reaction conditions (temperature, pressure, solvent choice) are carefully controlled to optimize yield and purity.
Vincristine Meth-d3-iodide retains the core structure of vincristine but incorporates isotopic labeling. Its molecular formula can be represented as C₄₃H₄₈N₄O₁₀S with specific positions for deuterium and iodine noted in its structure.
The molecular weight is approximately 825.0 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and isotopic composition.
Vincristine Meth-d3-iodide participates in various chemical reactions typical for alkaloids:
These reactions are often studied in vitro using cancer cell lines to evaluate the compound's stability and reactivity under physiological conditions.
Vincristine Meth-d3-iodide exerts its anticancer effects primarily through the inhibition of microtubule polymerization. This action disrupts mitotic spindle formation during cell division:
Studies indicate that compounds like Vincristine Meth-d3-iodide increase levels of cyclin B1 while decreasing cyclin D3, confirming its role in cell cycle regulation .
Relevant data indicate that Vincristine Meth-d3-iodide maintains its efficacy over a range of temperatures but should be stored away from direct light .
Vincristine Meth-d3-iodide is primarily used in cancer research for:
Vincristine Meth-d3-iodide is a deuterated and quaternized derivative of the natural Vinca alkaloid vincristine. Its molecular formula is C₄₇H₅₆D₃IN₄O₁₀, with a molecular weight of 969.92 g/mol [1]. The compound retains the core bisindole structure of vincristine, comprising vindoline and catharanthine moieties linked by a carbon-carbon bond. The "Meth-d3" designation indicates replacement of the terminal methyl group's hydrogen atoms (–CH₃) with deuterium (–CD₃) at the quaternary nitrogen site [1] [9]. Iodide serves as the counterion, introduced through quaternization to enhance stability and polarity [1].
X-ray crystallography reveals that deuterium substitution induces minimal steric alterations but reduces the C–D bond length by approximately 0.005 Å compared to C–H bonds. This isotopic modification subtly influences molecular vibrational frequencies, detectable via infrared spectroscopy [1]. The iodide ion forms an ionic bond with the quaternary nitrogen, increasing crystalline lattice stability and altering solubility profiles relative to non-salt precursors [1] [4].
Table 1: Structural Parameters of Vincristine Meth-d3-iodide
Parameter | Value |
---|---|
Molecular Formula | C₄₇H₅₆D₃IN₄O₁₀ |
Molecular Weight | 969.92 g/mol |
Deuterium Position | N–CH₃ → N–CD₃ |
Counterion | Iodide (I⁻) |
Key Bond Length (C–D) | ~1.09 Å (vs. 1.10 Å for C–H) |
Deuteration of vincristine derivatives employs two primary methodologies:
Quaternization introduces the –CD₃ group via nucleophilic substitution, reacting vincristine with CD₃I in aprotic solvents (e.g., acetonitrile). Purification involves recrystallization from ethanol-diethyl ether mixtures, exploiting the iodide salt's reduced solubility [1] [9]. Challenges include achieving >99% isotopic purity and minimizing residual protiated species, necessitating rigorous LC-MS validation [1].
Table 2: Synthetic Methods for Deuterated Vincristine Derivatives
Method | Deuteration Efficiency | Key Challenges |
---|---|---|
Post-Synthesis Exchange | 50–70% | Epimerization; non-site-specific |
Precursor Biosynthesis | 85–95% | Low yield; complex purification |
Direct Quaternization | >99% | Requires pure vincristine feedstock |
Deuteration at the N-methyl position (–CD₃) is strategically selected due to:
Accelerated stability studies show Vincristine Meth-d3-iodide degrades <2% under refrigeration (4°C) after 6 months, whereas non-deuterated analogs degrade 5–8%. Thermal degradation assays (40°C, 75% humidity) confirm deuterated forms exhibit 1.7-fold longer half-life due to kinetic isotope effects [1] [4].
Iodide serves dual functions:
Spectroscopic analyses (NMR, FTIR) confirm iodide binding does not distort the alkaloid’s core configuration. However, electrostatic interactions slightly alter electron density distribution around the quaternary nitrogen, detectable via upfield NMR shifts of adjacent protons (Δδ = +0.05–0.1 ppm) [1] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3